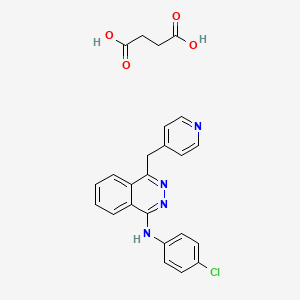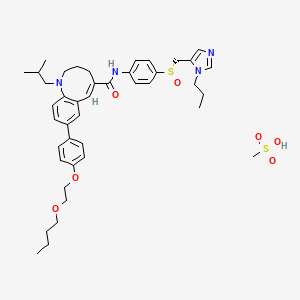
Cenicriviroc mesylate
概述
描述
西尼克利韦甲磺酸盐是一种实验性药物候选者,主要用于治疗 HIV 感染和非酒精性脂肪性肝炎。 它是一种 C-C 趋化因子受体 2 型和 C-C 趋化因子受体 5 型的抑制剂,这些受体参与病毒进入人体细胞的过程 .
作用机制
西尼克利韦甲磺酸盐通过抑制 C-C 趋化因子受体 2 型和 C-C 趋化因子受体 5 型发挥作用。这些受体参与病毒进入人体细胞的过程,抑制它们可以阻止病毒感染细胞。 此外,抑制 C-C 趋化因子受体 2 型可能具有抗炎作用,使西尼克利韦甲磺酸盐成为治疗炎症性疾病的潜在治疗剂 .
类似化合物:
马拉维洛克: 另一种用于治疗 HIV 感染的 C-C 趋化因子受体 5 型抑制剂。
维克利维洛克: 一种 C-C 趋化因子受体 5 型抑制剂,正在研究其治疗 HIV 感染的潜力。
独特性: 西尼克利韦甲磺酸盐的独特之处在于它可以同时抑制 C-C 趋化因子受体 2 型和 C-C 趋化因子受体 5 型,从而使其能够靶向参与病毒进入和炎症的多个途径。 这种双重作用机制使其区别于其他通常只靶向一种受体的类似化合物 .
生化分析
Biochemical Properties
Cenicriviroc mesylate plays a significant role in biochemical reactions by inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of monocytes and macrophages, which are key players in inflammatory responses. By blocking these receptors, this compound prevents the binding of their natural ligands, such as CCL2 and CCL5, thereby reducing inflammation and fibrosis . The compound interacts with various biomolecules, including chemokines and their receptors, to exert its effects.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the accumulation of macrophages in injured tissues, which can reduce inflammation and fibrosis . Additionally, it has been shown to decrease collagen deposition and the expression of fibrogenic genes in liver and kidney cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CCR2 and CCR5 receptors. By acting as an antagonist, it prevents the activation of these receptors by their natural ligands, thereby inhibiting downstream signaling pathways that lead to inflammation and fibrosis . This inhibition results in reduced recruitment and activation of monocytes and macrophages, ultimately decreasing the inflammatory response and fibrotic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. Long-term effects include a consistent reduction in inflammation and fibrosis, as well as improved liver function in animal models of non-alcoholic steatohepatitis . The stability and degradation of this compound have been well-documented, ensuring its efficacy over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At doses of 20 mg/kg per day or higher, this compound has shown significant antifibrotic effects, including reduced collagen deposition and decreased expression of fibrogenic genes . Higher doses may also lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the CCR2 and CCR5 receptors. These interactions influence the metabolic flux and levels of metabolites associated with inflammation and fibrosis . The compound’s metabolism is primarily hepatic, and it is processed by liver enzymes before being excreted .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. The compound’s distribution is influenced by its binding to the CCR2 and CCR5 receptors, which are expressed on various cell types, including monocytes and macrophages . This interaction facilitates its localization and accumulation in inflamed and fibrotic tissues.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on the CCR2 and CCR5 receptors . This localization is crucial for its activity and function in reducing inflammation and fibrosis.
准备方法
合成路线和反应条件: 该过程通常需要特定的反应条件,例如控制温度、pH 值和使用催化剂以确保所需的化学转化 .
工业生产方法: 西尼克利韦甲磺酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和产量进行了优化,通常涉及自动化系统和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 西尼克利韦甲磺酸盐会经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种催化剂,以促进反应。 条件通常涉及特定的温度、压力和 pH 值,以达到预期的结果 .
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能导致形成亚砜,而还原可能产生醇或胺 .
科学研究应用
西尼克利韦甲磺酸盐具有广泛的科学研究应用,包括:
化学: 用作研究化学反应和机理的模型化合物。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 探索其作为治疗 HIV 感染、非酒精性脂肪性肝炎和其他炎症性疾病的潜在疗法的可能性。
工业: 用于开发新的药物和治疗剂 .
相似化合物的比较
Maraviroc: Another C-C chemokine receptor type 5 inhibitor used in the treatment of HIV infection.
Vicriviroc: A C-C chemokine receptor type 5 inhibitor investigated for its potential in treating HIV infection.
Tropifexor: A compound used in combination with cenicriviroc mesilate for the treatment of non-alcoholic steatohepatitis
Uniqueness: Cenicriviroc mesilate is unique in its dual inhibition of C-C chemokine receptor type 2 and C-C chemokine receptor type 5, which allows it to target multiple pathways involved in viral entry and inflammation. This dual mechanism of action distinguishes it from other similar compounds that typically target only one receptor .
属性
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPBPUPDRDCRSY-YLZLUMLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-28-6 | |
| Record name | Cenicriviroc mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENICRIVIROC MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)
![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)
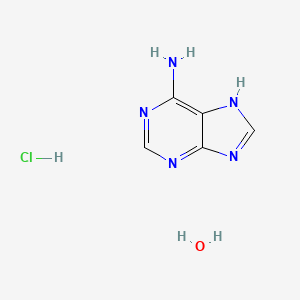

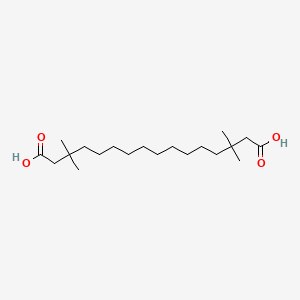
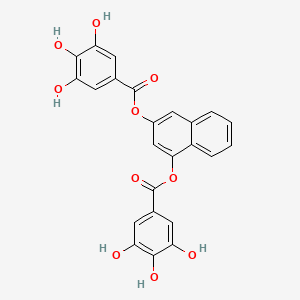
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)

